molecular formula C20H24N2O3S B2856953 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide CAS No. 1005301-50-7

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide

Cat. No.: B2856953
CAS No.: 1005301-50-7
M. Wt: 372.48
InChI Key: BYPKEGRCSPTMGP-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dihydro-2H-quinoline and benzenesulfonyl chloride.

    Formation of Intermediate: The 3,4-dihydro-2H-quinoline is reacted with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form the sulfonamide intermediate.

    Final Product Formation: The intermediate is then reacted with 3-methylbutanoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain diseases.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide
  • N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit a wide range of enzymes makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15(2)13-20(23)21-17-11-10-16-7-6-12-22(19(16)14-17)26(24,25)18-8-4-3-5-9-18/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPKEGRCSPTMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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